molecular formula C15H19NO4S B12747109 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine CAS No. 114485-82-4

1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine

Cat. No.: B12747109
CAS No.: 114485-82-4
M. Wt: 309.4 g/mol
InChI Key: XNSAJUNQAHRZLI-ZHACJKMWSA-N
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Description

1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a styrene sulphonyl group attached to a pyrrolidine ring, which is further substituted with an isopropyl group and an oxo group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research and industrial applications.

Properties

CAS No.

114485-82-4

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C15H19NO4S/c1-12(2)20-15-9-8-14(17)16(15)21(18,19)11-10-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3/b11-10+

InChI Key

XNSAJUNQAHRZLI-ZHACJKMWSA-N

Isomeric SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the styrene sulphonyl group through sulfonation reactions. The isopropyl group can be introduced via alkylation reactions, and the oxo group is typically added through oxidation processes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine has found applications in several scientific domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The styrene sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxo group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Styrenesulphonyl)-2-oxo-5-methyloxypyrrolidine
  • 1-(Styrenesulphonyl)-2-oxo-5-ethyloxypyrrolidine
  • 1-(Styrenesulphonyl)-2-oxo-5-butoxyoxypyrrolidine

Comparison: Compared to its analogs, 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine exhibits unique reactivity due to the presence of the isopropyl group, which can influence steric and electronic properties. This makes it particularly suitable for specific applications where these properties are advantageous. Additionally, the compound’s structural features may offer distinct binding interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a styrenesulfonyl group and an isopropyl group. Its structural formula can be represented as follows:

C14H17NO3S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3\text{S}

Physical Properties

  • Molecular Weight : 281.36 g/mol
  • CAS Number : 114485-82-4
  • Solubility : Soluble in organic solvents; limited solubility in water.

Research into similar compounds suggests that 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Many sulfonyl-containing compounds have demonstrated antioxidant properties, which could contribute to their therapeutic effects.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that similar compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.

Study 2: Anticancer Activity

Research on structurally related compounds indicated that they could induce apoptosis in cancer cell lines. For example, a derivative demonstrated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent.

Study 3: Enzyme Inhibition

A comparative study highlighted the enzyme inhibitory effects of sulfonamide derivatives, suggesting that 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine might similarly inhibit enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyrrolidine DerivativesInhibition of bacterial growth
AnticancerSulfonamide DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionStyrenesulfonyl CompoundsReduced inflammation

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